Chemical structure and properties of 2,6-Diamino-5-iodopyrimidin-4-ol
An In-depth Technical Guide on 2,6-Diamino-5-iodopyrimidin-4-ol Core Chemical Identity and Structure 2,6-Diamino-5-iodopyrimidin-4-ol is a halogenated derivative of diaminopyrimidine. The core of this molecule is a pyrim...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on 2,6-Diamino-5-iodopyrimidin-4-ol
Core Chemical Identity and Structure
2,6-Diamino-5-iodopyrimidin-4-ol is a halogenated derivative of diaminopyrimidine. The core of this molecule is a pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms. This core is functionalized with two amino groups (-NH2) at positions 2 and 6, an iodine atom (-I) at position 5, and a hydroxyl group (-OH) at position 4, which exists in tautomeric equilibrium with the more stable keto form, 2,6-diamino-5-iodopyrimidin-4(3H)-one.
Caption: Chemical structure of 2,6-Diamino-5-iodopyrimidin-4-ol.
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-Diamino-5-iodopyrimidin-4-ol is provided below. These properties are essential for its handling, formulation, and application in various experimental settings.
The synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol is typically achieved through the iodination of 2,6-diaminopyrimidin-4-ol. This reaction is a crucial step in the production of this key intermediate.
The Strategic Role of 2,6-Diamino-5-iodopyrimidin-4-ol in Modern Pharmaceutical Synthesis: A Technical Guide
Abstract This technical guide provides an in-depth analysis of 2,6-diamino-5-iodopyrimidin-4-ol, a pivotal yet often overlooked intermediate in contemporary pharmaceutical development. We will dissect its synthesis, eluc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of 2,6-diamino-5-iodopyrimidin-4-ol, a pivotal yet often overlooked intermediate in contemporary pharmaceutical development. We will dissect its synthesis, elucidate its critical role as a molecular scaffold, and provide detailed, field-tested protocols for its application in constructing complex therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block, particularly in the synthesis of kinase inhibitors. We will explore the causality behind experimental choices, ensuring a robust and reproducible application of the described methodologies.
Introduction: The Primacy of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active compounds, including a significant portion of currently marketed drugs.[1] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing molecules to interact with a wide array of biological targets.[2] The diaminopyrimidine moiety, in particular, is a privileged scaffold in the design of kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.[2]
The strategic functionalization of the pyrimidine core is paramount in tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. Halogenation of the C-5 position, specifically iodination, provides a versatile handle for introducing molecular complexity through cross-coupling reactions. This guide focuses on the synthesis and utility of 2,6-diamino-5-iodopyrimidin-4-ol, a key intermediate that enables the crucial C-5 arylation or heteroarylation necessary for the development of potent and selective therapeutics.
Synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol: A Two-Step Approach
The synthesis of our target intermediate is a straightforward two-step process, commencing with the commercially available 2,6-diaminopyrimidin-4-ol. The subsequent iodination is a critical step that installs the reactive handle for further diversification.
Step 1: Synthesis of the Precursor, 2,6-Diaminopyrimidin-4-ol
While 2,6-diaminopyrimidin-4-ol is commercially available, understanding its synthesis from fundamental building blocks is valuable. A common and efficient method involves the condensation of guanidine with a malonic acid derivative.
Reaction Scheme:
Caption: Iodination of 2,6-diaminopyrimidin-4-ol.
The Core Application: A Gateway to Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
The primary utility of the iodine atom at the C-5 position of 2,6-diamino-5-iodopyrimidin-4-ol is to serve as a leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. [3][4]This reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the C-5 position, which is critical for modulating the potency and selectivity of kinase inhibitors.
[5][6]
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of 2,6-diamino-5-iodopyrimidin-4-ol to form a palladium(II) complex.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the iodide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.
[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application in the Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways and has emerged as a promising target for the treatment of various autoimmune diseases and cancers. [5][8]Several potent and selective IRAK4 inhibitors feature a 2,6-diaminopyrimidin-4-one core with a C-5 aryl or heteroaryl substituent. [6]The synthesis of these complex molecules relies on the strategic use of a C-5 halogenated pyrimidine intermediate, such as 2,6-diamino-5-iodopyrimidin-4-ol, to introduce the necessary C-5 substituent via a Suzuki-Miyaura coupling.
Illustrative Synthetic Pathway to an IRAK4 Inhibitor Scaffold:
Caption: Synthesis of an IRAK4 inhibitor scaffold.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and the nature of the substrates.
Synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol
Materials:
2,6-Diaminopyrimidin-4-ol
N-Iodosuccinimide (NIS)
Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM)
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer
Standard laboratory glassware
Procedure:
To a solution of 2,6-diaminopyrimidin-4-ol (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted NIS.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,6-diamino-5-iodopyrimidin-4-ol.
General Procedure for Suzuki-Miyaura Coupling
Materials:
2,6-Diamino-5-iodopyrimidin-4-ol
Aryl or heteroaryl boronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
Schlenk flask or sealed tube
Inert atmosphere (nitrogen or argon)
Standard laboratory glassware
Procedure:
To a Schlenk flask or sealed tube, add 2,6-diamino-5-iodopyrimidin-4-ol (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-2,6-diaminopyrimidin-4-ol derivative.
Data Presentation
Table 1: Physicochemical Properties of 2,6-Diamino-5-iodopyrimidin-4-ol
Property
Value
Molecular Formula
C₄H₅IN₄O
Molecular Weight
252.02 g/mol
Appearance
Off-white to light brown solid
Solubility
Soluble in DMF, DMSO; sparingly soluble in methanol; insoluble in water
Melting Point
>300 °C (decomposes)
Conclusion
2,6-Diamino-5-iodopyrimidin-4-ol is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the strategic placement of the iodine atom at the C-5 position provide an essential gateway for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The ability to introduce a wide range of aryl and heteroaryl substituents through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction underscores its importance in modern drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the development of novel therapeutics.
References
Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. [Link]
Fischmann, T. O., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. [Link]
Lee, J.-H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6496. [Link]
Google P
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339–16452. [Link]
Lookchem. (2022, August 30). Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated aromatic compounds. [Link]
Sridhar, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2985. [Link]
Pathania, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. [Link]
Sharma, A., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6331. [Link]
Solubility profile of 2,6-Diamino-5-iodopyrimidin-4-ol in water vs organic solvents
This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental characterization of 2,6-Diamino-5-iodopyrimidin-4-ol (CAS 13858-25-8). Technical Guide & Char...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental characterization of 2,6-Diamino-5-iodopyrimidin-4-ol (CAS 13858-25-8).
Technical Guide & Characterization Protocol
Executive Summary
2,6-Diamino-5-iodopyrimidin-4-ol (also referred to as 5-iodo-2,6-diamino-4-hydroxypyrimidine) is a critical heterocyclic intermediate often employed in the synthesis of guanine-mimetic antivirals (e.g., Lobucavir analogs) and antifolates.
Core Solubility Insight:
This compound exhibits a "Brick Dust" solubility profile. It is a flat, crystalline solid with high lattice energy due to extensive intermolecular hydrogen bonding (donor-acceptor network) and halogen bonding (iodine).[1]
Water: Practically insoluble at neutral pH (< 0.5 mg/mL).[1]
Organic Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF); moderate-to-low solubility in protic solvents (Methanol, Ethanol).[1]
pH Sensitivity: Solubility is highly pH-dependent . The compound is amphoteric; it dissolves readily in acidic (pH < 3) and alkaline (pH > 10) aqueous media due to ionization.[1]
Physicochemical Characterization
To manipulate this compound effectively, one must understand the structural drivers of its insolubility.
Structural Dynamics & Tautomerism
While often drawn as the "enol" (4-hydroxypyrimidine), this compound exists predominantly in the keto (lactam) tautomeric form in solution and solid state.[1] This 4-pyrimidinone structure creates a rigid hydrogen-bond network that resists solvation by water.
Molecular Formula: C₄H₅IN₄O
Molecular Weight: 252.01 g/mol
Electronic Effect of Iodine: The Iodine atom at C5 is electron-withdrawing (inductive effect, -I). This increases the acidity of the N3-H/O-H moiety compared to the non-iodinated parent, lowering the pKₐ.
Theoretical Constants (Estimated)
Property
Value (Est.)
Significance
pKₐ1 (Basic)
~3.0 – 3.5
Protonation of pyrimidine ring nitrogen (N1). Soluble as cation below pH 3.
pKₐ2 (Acidic)
~8.5 – 9.0
Deprotonation of the lactam/hydroxyl group.[1] Soluble as anion above pH 9.
LogP
~0.5 – 0.8
The iodine atom adds lipophilicity (+π value) compared to the parent (LogP ~ -1.5), reducing water affinity.[1]
Solubility Profile Analysis
The following data summarizes the solubility behavior based on structural analogs (e.g., 2,4-diamino-6-hydroxypyrimidine) and functional group analysis.
Solvent Compatibility Table
Solvent System
Solubility Rating
Estimated Range
Operational Notes
Water (pH 7)
Poor
< 0.5 mg/mL
High lattice energy prevents dissolution. Not suitable for stock solutions.
DMSO
Excellent
> 50 mg/mL
Preferred solvent for stock solutions. Hygroscopic; keep anhydrous to prevent precipitation.
DMF
Good
20–50 mg/mL
Suitable alternative to DMSO for synthetic reactions.
Ethanol / Methanol
Low
1–5 mg/mL
Requires heating/sonication. Solubility improves significantly with temperature.
0.1 M HCl
High
> 20 mg/mL
Forms the hydrochloride salt. Stable for short-term use.
0.1 M NaOH
High
> 25 mg/mL
Forms the sodium enolate/salt. Warning: Susceptible to oxidative degradation over time.
Visualization: pH-Dependent Ionization
The diagram below illustrates the mechanism of solubility changes across the pH scale.
Caption: Mechanistic flow of ionization states governing the solubility of 2,6-Diamino-5-iodopyrimidin-4-ol.[1][2][3]
Experimental Protocols
Do not rely on literature values alone. Use these self-validating protocols to determine the exact solubility for your specific batch and purity level.
Result: High Absorbance = Precipitated (Insoluble).[1] Low Absorbance = Soluble.
Visualization: Solubility Determination Workflow
Caption: Decision matrix for selecting Thermodynamic vs. Kinetic solubility assays.
Implications for Drug Development[2][4]
Synthesis & Reactivity
Nucleophilic Substitution: When using this intermediate for S_NAr reactions (e.g., displacing the iodine or reacting the amine), avoid water.[1] Use anhydrous DMF or DMSO with a non-nucleophilic base (e.g., DIPEA or K₂CO₃).[1]
Suzuki-Miyaura Coupling: The 5-iodo position is highly reactive for palladium-catalyzed cross-couplings.
Recommended Solvent System: DMF/Water (4:1) or Dioxane/Water.[1][7] The organic co-solvent is essential to keep the iodopyrimidine in solution while the water dissolves the inorganic base.
Storage & Stability
Solid State: Stable at room temperature. Store in amber vials (iodine-carbon bonds can be light-sensitive).
Solution State:
DMSO Stock: Stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles.
Alkaline Solution: Prone to oxidation (browning) upon exposure to air.[1] Prepare fresh.
References
Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2016. Link
DMSO Solubility in Screening: Vorberg, E., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021. Link
pKa of Pyrimidines: Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022. Link
Iodinated Pyrimidine Synthesis: "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Molbank, 2019. Link
General Solubility Protocols: "Kinetic Solubility Assays Protocol." AxisPharm, 2024. Link
Iodinated Diaminopyrimidines: From Synthetic Gateways to Radiodiagnostic Probes
Executive Summary This technical guide explores the specialized class of iodinated diaminopyrimidines , tracing their evolution from critical synthetic intermediates in the Hitchings-Elion era to their modern utility as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide explores the specialized class of iodinated diaminopyrimidines , tracing their evolution from critical synthetic intermediates in the Hitchings-Elion era to their modern utility as high-precision radiopharmaceuticals for infection imaging. While classical diaminopyrimidines (e.g., Trimethoprim, Pyrimethamine) are renowned antifolates, the introduction of iodine—either as a reactive handle on the pyrimidine core or as a radioisotope on the benzyl side chain—has revolutionized both the synthesis of these drugs and their diagnostic capabilities.
Part 1: Historical Context & Chemical Evolution
The Antifolate Legacy
The discovery of diaminopyrimidines stems from the mid-20th-century work of Nobel laureates George Hitchings and Gertrude Elion .[1] Their "rational drug design" approach identified that 2,4-diaminopyrimidines could competitively inhibit dihydrofolate reductase (DHFR) , the enzyme responsible for reducing dihydrofolate to tetrahydrofolate (essential for DNA synthesis).
Mechanism: These small molecules mimic the pteridine ring of the natural substrate (dihydrofolate).
Selectivity: The success of Trimethoprim (TMP) relied on its 30,000-fold higher affinity for bacterial DHFR compared to the mammalian isoform.
The "Iodo-Pivot": A Synthetic Revolution
Early synthesis relied on the condensation of guanidine with
-keto esters. However, this method limited structural diversity. The introduction of 2,4-diamino-5-iodopyrimidine as a core building block changed the landscape.
The Role of Iodine: The carbon-iodine bond at the 5-position is weak and highly polarizable, making it an ideal "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Impact: This allowed chemists to modularly attach complex hydrophobic groups to the 5-position—the critical region for binding to the DHFR hydrophobic pocket—rather than building the entire molecule from scratch.
Part 2: Synthesis & Protocols[2][3]
Protocol: Regioselective Iodination of 2,4-Diaminopyrimidine
This protocol describes the synthesis of the core intermediate, 2,4-diamino-5-iodopyrimidine , using N-iodosuccinimide (NIS). This method is preferred over elemental iodine for its mild conditions and high regioselectivity.
Dissolution: Dissolve 10 mmol of 2,4-diaminopyrimidine in 50 mL of anhydrous acetonitrile in a round-bottom flask shielded from light (iodinated compounds are photosensitive).
Addition: Add 11 mmol (1.1 eq) of NIS portion-wise over 15 minutes at room temperature.
Reaction: Stir the mixture for 4–6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1). The product will appear as a less polar spot.
Quenching: Pour the reaction mixture into 100 mL of 10% aqueous sodium thiosulfate (
) to neutralize unreacted iodine species.
Isolation: Filter the resulting precipitate. Wash with cold water (
mL) and cold ethanol ( mL).
Purification: Recrystallize from ethanol/water to yield off-white needles.
Validation Criteria:
Melting Point: 168–170 °C (Lit. value check required).
1H NMR (DMSO-d6): Disappearance of the C5-proton singlet (
ppm) confirms substitution.
Visualization: The Synthetic Pathway
The following diagram illustrates the transition from the "Classical Route" to the "Iodine-Mediated Modular Route."
Caption: Transition from classical condensation to iodine-mediated modular synthesis, enabling high-throughput SAR exploration.
Part 3: Structure-Activity Relationships (SAR)[8]
The Hydrophobic Pocket
The potency of diaminopyrimidines is dictated by the substituent at the C-5 position.
Bacterial DHFR: Possesses a distinct hydrophobic pocket that accommodates the benzyl group of Trimethoprim.
Iodine's Role: Iodine is lipophilic and has a Van der Waals radius (1.98 Å) similar to a methyl group but with unique electronic properties (halogen bonding).
Halogen Bonding: The "sigma hole" (positive electrostatic potential) on the iodine atom can interact with backbone carbonyl oxygens in the enzyme active site, enhancing binding affinity beyond simple steric fit.
Comparative Potency Data
The table below summarizes the inhibitory constants (
) of 5-substituted 2,4-diaminopyrimidines against E. coli DHFR.
Substituent (R at C-5)
(nM)
Selectivity Ratio (Bacterial/Human)
Mechanistic Insight
-H
>10,000
N/A
Lacks hydrophobic interaction; inactive.
-CH3
5,200
1.2
Minimal hydrophobic burial.
-I (Iodine)
850
15
Significant potency gain due to lipophilicity/halogen bond.
-CH2-Ph (Benzyl)
50
80
Accesses full hydrophobic pocket.
-CH2-Ph-I (Iodobenzyl)
5
3,000
Combined steric fit + halogen bonding (Radiotracer scaffold).
Part 4: Radiopharmaceuticals & Diagnostic Applications[5][9][10][11][12]
The Clinical Challenge
Distinguishing sterile inflammation (e.g., post-surgical healing) from active bacterial infection is a major clinical hurdle. FDG-PET (glucose metabolism) is sensitive but non-specific; it lights up both cancer and inflammation.
Iodinated-Trimethoprim (I-TMP)
Researchers developed radiolabeled analogs, such as [123I]-Iodotrimethoprim , for SPECT imaging.
Design: Iodine-123 (gamma emitter) is introduced onto the phenyl ring of Trimethoprim.
Mechanism: The tracer binds specifically to bacterial DHFR. Since mammalian cells lack the specific high-affinity binding pocket for TMP, the signal localizes only to the bacteria.
Protocol: Radioiodination via Destannylation
The most robust method for introducing radioactive iodine (
or ) is via an organotin precursor.
Workflow:
Precursor Synthesis: Synthesize the trimethyltin (SnMe3) analog of the target diaminopyrimidine.
Radiolabeling:
Mix precursor (50
g) with in 0.1% acetic acid/methanol.
Add oxidant: Chloramine-T (10
g).
React for 5 min at RT.
Purification: HPLC (C18 column) to remove the toxic tin byproduct.
QC: Radiochemical purity >95% required.
Imaging Logic Pathway
Caption: Mechanism of action for Iodinated-TMP radiotracers, exploiting differential DHFR affinity for specific infection imaging.
References
Hitchings, G. H., & Burchall, J. J. (1965).[1] Inhibition of Folate Biosynthesis and Function as a Basis for Chemotherapy.[1][7] Advances in Enzymology, 27, 417-468. Link
Roth, B., & Strelitz, J. Z. (1969). The Protonation of 2,4-Diaminopyrimidines. Journal of Organic Chemistry, 34(4), 821-836. Link
Wróbel, A., et al. (2020).[1] Trimethoprim and other nonclassical antifolates: an excellent template for searching for novel dihydrofolate reductase inhibitors. Journal of Antibiotics, 73, 5-27. Link
Lovering, A. L., et al. (2012). Structural Insights into the Microbial Selectivity of Trimethoprim. Journal of Antimicrobial Chemotherapy, 67(11), 2618-2627. Link
Giamis, G., et al. (2018). Radiosynthesis and biodistribution of 99mTc-trimethoprim: A novel radiolabeled antibiotic for bacterial infection imaging.[4][8] Kafkas Univ Vet Fak Derg, 24(3), 393-400.[4][8] Link
Sanger, G. J., et al. (2009). Halogen bonding in biological systems: The potential of iodine. ChemBioChem, 10(1), 19-32. Link
Application Note: Strategic Synthesis of Purine and Deazapurine Scaffolds from 2,6-Diamino-5-iodopyrimidin-4-ol
Executive Summary This application note details the synthetic utility of 2,6-diamino-5-iodopyrimidin-4-ol (also known as 2-amino-5-iodo-6-hydroxy-4-pyrimidinamine) as a pivotal intermediate in the generation of purine an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic utility of 2,6-diamino-5-iodopyrimidin-4-ol (also known as 2-amino-5-iodo-6-hydroxy-4-pyrimidinamine) as a pivotal intermediate in the generation of purine analogs. While traditional Traube synthesis utilizes 4,5-diaminopyrimidines to construct the imidazole ring, the presence of the iodine atom at the C5 position in this precursor opens unique pathways for Palladium-catalyzed cross-coupling reactions .
This guide focuses on two distinct synthetic trajectories:
The "Modern" Route (High Value): Sonogashira coupling followed by cyclization to yield 7-substituted-7-deazaguanines (pyrrolo[2,3-d]pyrimidines), a scaffold critical in kinase inhibitors and antiviral nucleosides.
The "Classic" Route: Nucleophilic displacement of iodine to generate 2,5,6-triaminopyrimidines, precursors for 8-substituted guanines .
Strategic Reaction Landscape
The 5-iodo position serves as an electrophilic "handle," allowing for divergent synthesis. The choice of pathway depends on whether the target requires a nitrogen or carbon atom at the 7-position of the fused ring system.
Figure 1: Divergent synthetic pathways from the 5-iodo precursor. The upper pathway (Deazaguanine) utilizes the iodine for C-C bond formation, while the lower pathway utilizes it as a leaving group.
Detailed Protocol A: Synthesis of 7-Deazaguanines via Sonogashira Coupling
This protocol describes the synthesis of 7-deazapurine analogs.[1] This scaffold is an isostere of guanine where the N7 is replaced by a carbon, significantly altering the hydrogen-bonding capability and metabolic stability—a key feature in drugs like Queuine derivatives.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle.[2] The 5-iodo pyrimidine is electron-rich due to the amino and hydroxyl groups, which can make the oxidative addition of Palladium sluggish. Therefore, the protection of exocyclic amines or the use of electron-rich phosphine ligands is often required to facilitate the reaction.
Base/Solvent: Triethylamine (TEA) and DMF (degassed)
Equipment: Schlenk line or Microwave reactor
Step-by-Step Methodology
Step 1: Preparation and Degassing (Critical)
Oxygen is the enemy of the Sonogashira coupling, leading to Glaser homocoupling of the alkyne (reducing yield) and oxidation of the Pd catalyst.
Charge a dried reaction vessel with 2,6-diamino-5-iodopyrimidin-4-ol (1.0 mmol), CuI (0.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
Seal the vessel and purge with Argon for 15 minutes.
Inject anhydrous DMF (5 mL) and TEA (2 mL) via syringe.
Tip: If the pyrimidine is insoluble, mild heating (40°C) during the purge can help, but full solubility is not always required for the reaction to initiate.
Step 2: Coupling Reaction
Add the terminal alkyne (1.2 mmol) dropwise under Argon flow.
Heat the mixture to 80–100°C for 4–12 hours.
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (low Rf) should disappear, and a fluorescent spot (the 5-alkynyl intermediate) should appear.
Note: In some cases, spontaneous cyclization occurs during the coupling, directly yielding the 7-deazapurine.
Step 3: Cyclization (Annulation)
If the intermediate 5-alkynylpyrimidine is isolated:
Resuspend the intermediate in DMF.
Add CuI (0.5 equiv) or a base like KOtBu (2.0 equiv) if Cu-free cyclization is preferred.
Heat to reflux (120°C) for 6 hours. The C6-amino group attacks the internal carbon of the alkyne (5-endo-dig cyclization) to close the pyrrole ring.
Step 4: Purification
Concentrate the reaction mixture under reduced pressure.
Precipitate the crude product by adding cold water.
Filter and wash with diethyl ether (to remove phosphine oxides).
Recrystallize from EtOH/Water or purify via flash chromatography (C18 Reverse Phase is recommended due to polarity).
Data Analysis: Solvent & Catalyst Effects[3]
Solvent System
Base
Catalyst
Temp (°C)
Yield (Isolated)
Notes
DMF
TEA
Pd(PPh₃)₄ / CuI
90
78%
Standard conditions; best general utility.
Water/MeCN
K₂CO₃
Pd(OAc)₂ / TPPTS
80
45%
"Green" conditions; lower yield due to solubility.
THF
DIPEA
PdCl₂(PPh₃)₂ / CuI
65
30%
Poor solubility of pyrimidine precursor limits conversion.
Detailed Protocol B: Synthesis of 8-Substituted Guanines
This route treats the iodine as a leaving group to install a nitrogen atom, reverting to the classical Traube synthesis logic.
Workflow
Displacement: React 2,6-diamino-5-iodopyrimidin-4-ol with a nucleophile (e.g., Benzylamine, Sodium Azide followed by reduction) to form a 2,4,5-triamino-6-hydroxypyrimidine derivative.
Cyclization: Condense the resulting 4,5-diamine with a one-carbon donor (Formic acid, Triethyl orthoformate, or an Aldehyde).
Protocol Modification for 8-Arylguanines
To synthesize an 8-arylguanine, one cannot simply couple an aryl group to the iodine and cyclize (that makes a deazapurine). Instead:
Suzuki Coupling: React the 5-iodo precursor with an Aryl Boronic Acid to get 5-aryl-2,6-diaminopyrimidin-4-ol.
Nitrosation/Reduction: This route is blocked because position 5 is occupied.
Alternative: The 5-iodo precursor is not recommended for 8-arylguanines. Instead, start with 8-bromoguanine and perform Suzuki coupling directly on the purine ring.
Scientific Note: The 5-iodo precursor is specifically "privileged" for 7-deazapurine synthesis (Protocol A). Using it for standard purines (Protocol B) is often less efficient than starting with 2,4-diamino-6-hydroxypyrimidine.
Critical Process Parameters & Troubleshooting
Solubility Issues
Problem: 2,6-Diamino-5-iodopyrimidin-4-ol is highly polar and sparingly soluble in organic solvents.
Solution: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to transiently protect the hydroxyl and amine groups in situ. This renders the molecule soluble in THF or Toluene for the coupling reaction. The silyl groups are removed during the aqueous workup.
Regioselectivity (Cyclization)
Context: In Protocol A, the alkyne can potentially be attacked by the N1 or the exocyclic amine.
Control: The formation of the pyrrole ring (7-deazapurine) vs. the furan ring (furo[2,3-d]pyrimidine) depends on the atom at position 6. Since the precursor has an amine at C6 (and OH at C4, tautomerizing to ketone), the pyrrolo- product is thermodynamically favored in the presence of CuI.
Diagrammatic Workflow: Sonogashira Mechanism
Figure 2: Simplified catalytic cycle for the functionalization of the C5-Iodine position.
References
Synthesis of 8-substituted guanines:
Title: An improved procedure for the preparation of 8-substituted guanines.
Source: Chemical Communications (2003).[3][4]
Link:[Link]
Sonogashira Coupling Context:
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
Source: Chemical Reviews (2007).
Link:[Link]
7-Deazapurine Synthesis (Relevant Analogs):
Title: Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites.[1]
Source: ACS Omega (2023).
Link:[Link]
General Purine Chemistry:
Title: Purine Analogs - Holland-Frei Cancer Medicine.
Source: NCBI Bookshelf.
Link:[Link]
Disclaimer: This protocol involves the use of hazardous chemicals (Palladium catalysts, DMF, Alkynes). All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).
Application Note: Selective C-5 Iodination of 2,6-Diaminopyrimidin-4-ol
This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol (also referred to as 2,6-diamino-5-iodo-4-hydroxypyrimidine or 2,6-diamino-5-iodopyri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol (also referred to as 2,6-diamino-5-iodo-4-hydroxypyrimidine or 2,6-diamino-5-iodopyrimidin-4(3H)-one). This compound serves as a critical scaffold in the development of kinase inhibitors (e.g., IRAK4 inhibitors) and antiviral nucleoside analogs.
Executive Summary & Scientific Rationale
The functionalization of the pyrimidine ring at the C-5 position is a pivotal step in medicinal chemistry. The 2,6-diaminopyrimidin-4-ol core is electron-rich due to the donation from the two amino groups and the hydroxyl (tautomeric ketone) moiety. This electronic density makes the C-5 position highly susceptible to Electrophilic Aromatic Substitution (EAS) .
While direct iodination using elemental iodine (
) and a base is a traditional approach, it often suffers from lower yields and complex workups due to the formation of poly-iodinated byproducts or oxidation of the amino groups. This protocol utilizes N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF or Acetonitrile). NIS acts as a mild, controlled source of the iodonium ion (), ensuring regioselectivity at the C-5 position without over-oxidizing the sensitive amine functionalities.
Key Mechanistic Advantages:
Regioselectivity: The steric bulk of NIS and the specific electronic activation of C-5 favor mono-iodination.
Atom Economy: Reduced generation of inorganic salts compared to
/KOH methods.
Scalability: The reaction proceeds under mild conditions with a precipitation-based workup, ideal for scale-up.
Reaction Pathway Visualization
The following diagram illustrates the reaction logic and the critical decision points in the workflow.
Figure 1: Logical workflow for the regioselective iodination of 2,6-diaminopyrimidin-4-ol.
Experimental Protocol
Reagents and Equipment
Component
Grade/Specification
Role
2,6-Diaminopyrimidin-4-ol
>98% Purity
Substrate
N-Iodosuccinimide (NIS)
98%, Recrystallized
Iodinating Agent
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Solvent
Water
Deionized (DI)
Quenching/Precipitation
Acetone/Ethanol
HPLC Grade
Washing Solvent
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
Equip a 250 mL round-bottom flask with a magnetic stir bar.
Charge the flask with 2,6-Diaminopyrimidin-4-ol (10.0 mmol, 1.26 g).
Add Anhydrous DMF (20 mL).
Note: The starting material has limited solubility in non-polar solvents. DMF is chosen to ensure homogeneity. Mild heating (30-40°C) may be used initially to aid dissolution, but the solution must be cooled to Room Temperature (RT) before adding NIS.
Add the NIS to the stirring pyrimidine solution in small portions over 10–15 minutes.
Critical Control Point: Protect the reaction vessel from direct light (wrap in aluminum foil) to prevent radical side reactions or iodine degradation.
Stir the reaction mixture at Room Temperature (20–25°C) for 3–4 hours.
Monitoring: Monitor reaction progress via TLC (Eluent: 10% Methanol in DCM) or LC-MS. The starting material (lower Rf) should disappear, replaced by a less polar product spot.
Step 3: Workup and Isolation
Prepare a beaker containing 100 mL of Ice-Water .
Slowly pour the reaction mixture into the stirring ice-water. A heavy precipitate should form immediately.
Stir the suspension for 30 minutes to ensure all DMF is extracted into the aqueous phase and the product fully precipitates.
Filter the solid using a Buchner funnel under vacuum.
Step 4: Purification
Wash the filter cake copiously with Water (3 x 20 mL) to remove residual DMF and succinimide byproduct.
Perform a final displacement wash with cold Acetone or Ethanol (10 mL) to facilitate drying.
Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92%
Appearance: Off-white to pale yellow powder.
Chemical Mechanism & Signaling
The reaction follows a standard electrophilic aromatic substitution mechanism. The amino groups at positions 2 and 6 are strong ortho/para directors. Position 5 is the only available site activated by both amino groups (ortho/para) and the hydroxyl group (ortho).
Figure 2: Mechanistic pathway of the iodination reaction.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Yield / No Precipitate
High solubility in water/DMF mix
Reduce DMF volume; increase water ratio during quench; cool to 0°C.
Dark Coloration (Purple/Brown)
Free Iodine () formation
Wash the solid with 5% aqueous sodium thiosulfate solution to reduce .
Incomplete Reaction
Moisture in solvent
Use anhydrous DMF; ensure NIS is fresh (white, not yellow).
References
Seganish, W. M., et al. (2015).[1] "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 6(8), 942–947.[1]
Application Note: High-Efficiency Sonogashira Coupling of 2,6-Diamino-5-iodopyrimidin-4-ol
Executive Summary This guide details the optimized protocols for the Sonogashira cross-coupling of 2,6-Diamino-5-iodopyrimidin-4-ol (Structure 1 ). This heterocycle is a critical intermediate in the synthesis of antifola...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocols for the Sonogashira cross-coupling of 2,6-Diamino-5-iodopyrimidin-4-ol (Structure 1 ). This heterocycle is a critical intermediate in the synthesis of antifolate chemotherapeutics, most notably Pemetrexed (Alimta) and related dihydrofolate reductase (DHFR) inhibitors.
The functionalization of C5-iodopyrimidines presents unique challenges due to poor solubility in standard organic solvents and the presence of unprotected amino/hydroxyl groups that can coordinate to Palladium catalysts. This note provides two distinct workflows: a robust Industrial Standard Protocol (DMF-based) and a Green Chemistry Protocol (Aqueous/Surfactant), ensuring high yields (>85%) while minimizing catalyst poisoning and Glaser homocoupling side-reactions.
Chemical Context & Substrate Analysis[1][2][3][4][5]
The Substrate
IUPAC Name: 2,6-Diamino-5-iodo-4(3H)-pyrimidinone (Tautomer of 2,6-Diamino-5-iodopyrimidin-4-ol).
C5-Iodine: Highly reactive handle for oxidative addition by Pd(0).
C2/C6-Amines: Nucleophilic; potential catalyst poisons but generally tolerated in Sonogashira conditions without protection.
C4-OH/Carbonyl: Exists in tautomeric equilibrium. The oxo form dominates in solution, increasing polarity.
Strategic Considerations
Successful coupling requires a solvent system that solubilizes the polar heterocycle while maintaining an active catalytic species.
Parameter
Recommendation
Rationale
Solvent
DMF or DMSO
Essential for solubilizing the polar pyrimidine core.
Catalyst
Pd(PPh₃)₄ (5 mol%)
Robust Pd(0) source; PPh₃ ligands stabilize the metal against amine coordination.
Co-Catalyst
CuI (10 mol%)
Accelerates the transmetallation step; strictly anaerobic conditions required to prevent alkyne dimerization.
Base
Triethylamine (Et₃N)
Acts as both base (neutralizing HI) and co-solvent.
Mechanism of Action
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. However, for this substrate, the Oxidative Addition step is facilitated by the electron-deficient nature of the pyrimidine ring, making the C-I bond weak. The critical risk is the coordination of the substrate's free amines to the Pd(II) intermediate, forming a resting state that stalls the cycle.
Visualization: Catalytic Cycle
Figure 1: Catalytic cycle emphasizing the Pd(0)/Pd(II) shuttle. Note that the pyrimidine substrate enters at the Oxidative Addition step.
Experimental Protocols
Protocol A: Standard Industrial Method (DMF/Et₃N)
Target Application: Synthesis of Pemetrexed Intermediates.
Terminal Alkyne (e.g., Propargyl alcohol or Glutamate derivative) (12.0 mmol)
Pd(PPh₃)₄ (0.5 mmol, 578 mg)
CuI (1.0 mmol, 190 mg)
Anhydrous DMF (30 mL)
Triethylamine (10 mL)
Procedure:
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Solvent Degassing (CRITICAL): Charge the flask with DMF and Et₃N. Sparge with Nitrogen for 20 minutes. Note: Oxygen causes rapid Glaser homocoupling of the alkyne and oxidation of the Pd catalyst (black precipitate).
Substrate Addition: Under positive N₂ flow, add the iodopyrimidine. Stir until a suspension/solution is formed.
Catalyst Charge: Add CuI and Pd(PPh₃)₄ quickly. The solution typically turns yellow/orange.
Reaction: Add the terminal alkyne via syringe. Heat the mixture to 50°C for 4–6 hours. Monitor by HPLC or TLC (10% MeOH in DCM).
Mix: In a sealable reaction vial, combine the surfactant solution, substrate, and base.
Catalyst: Add the Pd precursor and ligand.[2] Stir vigorously to form micelles.
Reaction: Add alkyne. Seal and stir at room temperature to 40°C for 12–18 hours.
Workup: Extract with minimal Ethyl Acetate (green solvent alternative: 2-MeTHF). The product usually partitions into the organic phase, leaving salts in the water.
Process Workflow & Troubleshooting
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the standard DMF protocol.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Black Precipitate (Pd Black)
Catalyst decomposition due to O₂ or high temp.
Ensure rigorous degassing (freeze-pump-thaw preferred). Lower temp to 40°C.
Low Conversion (<50%)
Catalyst poisoning by free amines.
Increase catalyst loading to 7 mol%. Switch to Pd(dppf)Cl₂ (bidentate ligand is more stable).
Homocoupling (Alkyne dimer)
Presence of O₂ with CuI.
Add alkyne slowly (syringe pump) to keep concentration low relative to Pd.
Product stays in DMF
High polarity prevents precipitation.
Remove DMF via rotary evaporation (high vac) before adding water.
References
Taylor, E. C., et al. (1992). "A dideazatetrahydrofolate precursor: Synthesis of a Pemetrexed intermediate." Journal of Organic Chemistry, 57(24), 6603-6607.
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49.
Chelius, E. C., et al. (2010). "Process for the preparation of antifolate inhibitors." U.S. Patent 7,790,885.
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[4] Chemical Reviews, 107(3), 874-922.
Lipshutz, B. H., et al. (2008).[5] "Sonogashira Couplings of Aryl Halides with Terminal Alkynes in Water." Organic Letters, 10(23), 5329–5332.
Technical Guide: Reaction Mechanisms & Protocols for 5-iodo-2,6-diaminopyrimidin-4-ol Abstract 5-iodo-2,6-diaminopyrimidin-4-ol (IDAP) represents a "privileged scaffold" in medicinal chemistry. It serves as the critical...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Reaction Mechanisms & Protocols for 5-iodo-2,6-diaminopyrimidin-4-ol
Abstract
5-iodo-2,6-diaminopyrimidin-4-ol (IDAP) represents a "privileged scaffold" in medicinal chemistry. It serves as the critical divergence point for synthesizing 9-substituted guanines, 7-deazaguanines, and acyclic nucleoside phosphonates (e.g., Cidofovir derivatives). This guide moves beyond basic synthesis, detailing the mechanistic causality of its reactivity, providing self-validating protocols for its generation, and outlining its application in Palladium-catalyzed cross-couplings.
Part 1: Molecular Architecture & Reactivity
Structural Tautomerism & Electronic Environment
To manipulate this molecule effectively, one must understand its "Push-Pull" electronic landscape.
Electron Donors: The diamino groups at C2 and C6 strongly donate electron density into the pyrimidine ring via resonance (+M effect).
Electron Acceptor: The iodine at C5 acts as a weak inductive withdrawer (-I) but, more importantly, as a highly labile leaving group.
Tautomerism: While chemically named as an "-ol" (phenol-like), in solution (DMSO/Water), the molecule predominantly exists as the pyrimidin-4(3H)-one tautomer. This dictates that
-alkylation is often favored over -alkylation unless specific hard electrophiles (like alkyl halides with ) are used.
Physicochemical Profile
Property
Data
Note
Formula
MW
252.01 g/mol
High iodine mass contribution
Appearance
Off-white to pale yellow powder
Darkens upon light exposure (iodine liberation)
Solubility
DMSO (High), DMF (Moderate), Water (Low)
Soluble in dilute acid/base via salt formation
Stability
Light Sensitive
Store in amber vials under Argon
Part 2: Synthesis of the Core Scaffold
The synthesis is a two-stage process: Construction of the pyrimidine ring followed by electrophilic halogenation.
Mechanism: Base-catalyzed condensation. The guanidine nitrogen attacks the ester carbonyl, followed by an intramolecular cyclization onto the nitrile carbon.
Step 2: Electrophilic Iodination (The Critical Step)
While elemental iodine (
) can be used, N-Iodosuccinimide (NIS) is the superior reagent for research-grade purity because it avoids the formation of hydroiodic acid (HI) byproducts that can complicate workup.
Protocol A: High-Purity Iodination using NIS
Reagents:
2,6-diaminopyrimidin-4-ol (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq)
Solvent: Anhydrous DMF or Acetonitrile.
Procedure:
Suspend the pyrimidine precursor in DMF (5 mL per mmol).
Cool to 0°C (ice bath) to control the exotherm.
Add NIS portion-wise over 15 minutes. Why: Rapid addition causes localized high concentration, leading to over-iodination or oxidative degradation.
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Monitor: TLC (10% MeOH in DCM). The starting material (polar) will disappear; a less polar spot (Product) appears.
Workup (Self-Validating): Pour the reaction mixture into ice-cold water containing 5% Sodium Thiosulfate (
).
Validation: The thiosulfate quenches unreacted iodine species (turning the solution from brown/yellow to clear/white). The product will precipitate as a solid.
Filter, wash with water and cold ethanol. Dry under vacuum.
Yield Expectation: 90-95%.
Part 3: Functionalization via Cross-Coupling
The C5-Iodine bond is chemically "soft" and ideal for Palladium-catalyzed reactions. The most robust application is the Sonogashira Coupling , used to install carbon chains for subsequent cyclization into purines.
Mechanism: The Catalytic Cycle
The electron-rich nature of the diaminopyrimidine ring makes the oxidative addition of Pd(0) slower than in electron-deficient systems (like nitrobenzene). Therefore, phosphine ligands (like
) are crucial to stabilize the Pd intermediate.
Caption: Pd(0)/Cu(I) catalytic cycle for C5-functionalization. Note: The electron-rich pyrimidine ring requires efficient ligands to facilitate oxidative addition.
Protocol B: Sonogashira Coupling
Reagents:
5-iodo-2,6-diaminopyrimidin-4-ol (1.0 eq)
Terminal Alkyne (1.2 eq)
(0.05 eq)
CuI (0.02 eq)
Base: Triethylamine (TEA) or Diisopropylamine (DIPA).
Solvent: DMF (Degassed).
Procedure:
Degassing: Sparge DMF with Argon for 30 mins. Oxygen poisons the Pd catalyst and promotes homocoupling of the alkyne (Glaser coupling).
Add the pyrimidine, Pd catalyst, and CuI to the reaction vessel under Argon.
Add the Base and then the Alkyne via syringe.
Heat to 50-60°C.
Note: Higher temperatures (>80°C) may cause cyclization of the alkyne onto the adjacent amine in situ, which might be desired (one-pot synthesis) or undesired depending on the target.
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Purify via flash chromatography.
Part 4: Cyclization to Purines (Guanine Synthesis)
The ultimate utility of IDAP is its conversion into 9-substituted guanines. The C5-substituent acts as the carbon source to close the imidazole ring.
Workflow Visualization
Caption: Step-wise synthetic pathway from raw materials to complex purine scaffolds.
Protocol C: Cyclization via Formamide (General Purine Synthesis)
If the goal is to simply convert the 5-iodo precursor directly to a guanine derivative (inserting a single carbon):
Reagents: Formamide (excess), Formic Acid.
Mechanism: The amino groups attack the formamide, displacing ammonia, followed by cyclization where the iodine is displaced (or reduced if using catalytic hydrogenation conditions). Note: Direct displacement of Iodine by nitrogen in this context is difficult; usually, the iodine is replaced by a carbon chain first (as in Protocol B) or a formyl group.
Corrected Pathway for 5-Iodo utilization:
The 5-iodo group is usually replaced by a carbon fragment before cyclization. However, for 7-deazaguanines , the alkyne from the Sonogashira step is cyclized using
or .
Part 5: Troubleshooting & Analytical QC
Issue
Probable Cause
Solution
Low Yield in Iodination
Incomplete reaction or over-iodination
Monitor via HPLC. Ensure NIS is added slowly at 0°C.
Product is Brown/Purple
Free Iodine contamination
Wash solid thoroughly with 5% Sodium Thiosulfate.
No Reaction in Coupling
Catalyst poisoning or Oxygen presence
Degas solvents thoroughly. The free amines can coordinate Pd; consider protecting amines (e.g., Acetyl) if yields remain low.
Solubility Issues
High lattice energy of pyrimidine
Use DMSO-d6 for NMR. Add a drop of to exchange labile NH protons to simplify spectra.
Molecules2013, 18(11), 13943-13956. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives".
Sonogashira Coupling on Pyrimidines
Journal of Organic Chemistry2005 , 70(1), 199-206.[2] "Synthesis of 9-substituted tetrahydrodiazepinopurines". (Details the use of iodocyclization and coupling).
Review of Reactivity
Chemical Reviews2007, 107(2), 574-622. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis".
Optimal solvents for reactions involving 2,6-Diamino-5-iodopyrimidin-4-ol
Application Note: Optimal Solvent Systems for Reactions Involving 2,6-Diamino-5-iodopyrimidin-4-ol Abstract This technical guide addresses the critical solubility and reactivity challenges associated with 2,6-Diamino-5-i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimal Solvent Systems for Reactions Involving 2,6-Diamino-5-iodopyrimidin-4-ol
Abstract
This technical guide addresses the critical solubility and reactivity challenges associated with 2,6-Diamino-5-iodopyrimidin-4-ol (DAIP) , a high-value intermediate in the synthesis of antiviral and anticancer therapeutics.[1] Due to its amphoteric nature and extensive hydrogen-bonding network, DAIP presents a "solubility wall" that often leads to heterogeneous reaction mixtures, poor conversion rates, and difficult workups. This note defines optimal solvent systems for cross-coupling (Suzuki-Miyaura, Sonogashira) and nucleophilic substitutions, providing validated protocols that maximize yield and purity.
Introduction: The Physicochemical Challenge
The reactivity of 2,6-Diamino-5-iodopyrimidin-4-ol is dictated by two competing structural features:
The Reactive Core: The C5-Iodine bond is highly labile and excellent for Palladium-catalyzed cross-coupling.[1]
The Solubility Barrier: The molecule contains three hydrogen bond donors (-NH₂, -OH) and multiple acceptors (N-ring, =O).[1] In solution, it predominantly exists as the pyrimidinone tautomer , forming extremely stable intermolecular dimers that resist solvation in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Key Insight: Successful functionalization requires a solvent system capable of disrupting these intermolecular H-bonds while maintaining compatibility with transition metal catalysts.[1]
Solvent Selection Guide
The following matrix evaluates solvent classes specifically for DAIP reactions.
Solvent Class
Representative Solvents
Solubility Rating
Suitability
Technical Notes
Polar Aprotic
DMSO, DMF, NMP
High
Optimal
Breaks H-bond dimers effectively.[1] DMSO is the gold standard for solubilizing DAIP but requires specific workup (see Section 4).
Protic
Water, Methanol, Ethanol
Moderate
Co-Solvent
Water is essential in biphasic systems (Suzuki) to dissolve inorganic bases. Alcohols require heat (>60°C) for dissolution.[1]
Ethers
THF, 1,4-Dioxane, DME
Low
Poor (Alone)
Only effective when mixed with water or alcohols.[1] Dioxane is preferred for higher temperature couplings.[1]
Non-Polar
Toluene, DCM, Hexane
Negligible
Avoid
DAIP forms a slurry.[1] Reaction rates drop near zero due to lack of homogeneity.[1]
Ketones
Acetone, MEK
Low
Risk
Potential for Schiff base formation with primary amines under acidic conditions or high heat.[1]
Strategic Visualization: Solvent Decision Tree
The following diagram illustrates the logical flow for selecting a solvent system based on the intended reaction type.
Figure 1: Decision tree for selecting reaction media based on mechanistic requirements.
Detailed Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling at C5
Objective: Arylation of DAIP with phenylboronic acid.
Challenge: Standard toluene/water systems fail because DAIP remains suspended in the toluene phase, inaccessible to the catalyst.
Dissolution: Charge DAIP into the reaction vessel. Add DMF (10 mL per gram of substrate). Stir at room temperature. Note: The solution may remain slightly turbid until heat is applied.
Catalyst Addition: Degas the solution with Nitrogen/Argon for 15 minutes. Add Pd(dppf)Cl₂[3]·DCM and the Arylboronic acid.
Base Activation: Dissolve Na₂CO₃ in the minimum amount of water required (approx. 2.5 mL per gram of base).[1] Add this aqueous solution to the DMF mixture.
Why? The water solubilizes the carbonate, allowing the transmetallation step to occur. The DMF keeps the polar pyrimidine in solution.
Reaction: Heat to 85°C for 4–6 hours. Monitoring by HPLC is recommended (DAIP elutes early due to polarity).[1]
Workup (The "Crash Out" Method):
Cool the mixture to room temperature.
Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
The product will precipitate as a solid. Filter, wash with water and cold ethanol, and dry.
Protocol B: Sonogashira Coupling
Objective: Alkynylation at C5.[1]
Challenge: Copper(I) acetylides are sensitive to oxidation; DAIP insolubility can stall the catalytic cycle.
Solvent System: Anhydrous DMSO.[1]
Why DMSO? It is one of the few solvents that can dissolve DAIP at high concentrations (up to 0.5 M) while remaining compatible with CuI/Pd catalysis.
Procedure:
Dissolve DAIP in anhydrous DMSO under inert atmosphere.
Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
Add Triethylamine (TEA) (3.0 equiv).[1] Note: TEA acts as both base and reducing agent for Pd.
Application Note: Microwave-Assisted Functionalization of 2,6-Diamino-5-iodopyrimidin-4-ol
Executive Summary This guide details the microwave-assisted utilization of 2,6-Diamino-5-iodopyrimidin-4-ol (Structure 1 ), a critical halogenated pyrimidine scaffold. While thermally driven cross-couplings of electron-r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the microwave-assisted utilization of 2,6-Diamino-5-iodopyrimidin-4-ol (Structure 1 ), a critical halogenated pyrimidine scaffold. While thermally driven cross-couplings of electron-rich amino-pyrimidines are often plagued by catalyst poisoning, poor solubility, and prolonged reaction times, microwave (MW) irradiation offers a kinetic bypass.
This protocol focuses on transforming the C5-iodide handle into complex heterocycles—specifically pyrrolo[2,3-d]pyrimidines (deazapurines)—which are bioisosteres of guanine and privileged structures in kinase inhibitors (e.g., Tofacitinib) and antifolates (e.g., Pemetrexed).
Key Advantages of MW Protocol[1][2][3][4][5]
Solubility Enhancement: Overcomes the high lattice energy of the zwitterionic diaminopyrimidine scaffold using superheated polar solvents.
Catalyst Longevity: Short reaction times (10–20 min) prevent thermal degradation of sensitive Pd(0)/Pd(II) species.
Selectivity: Preferential activation of the C5-I bond over competitive N-arylation or degradation.
Chemical Context & Mechanistic Insight
The substrate, 2,6-Diamino-5-iodopyrimidin-4-ol, presents a "push-pull" electronic system. The electron-donating amino groups at C2 and C6 make the ring electron-rich, deactivating the C5-iodide toward oxidative addition compared to electron-deficient systems. However, the C5 position is sterically accessible.
The Challenge: The free amino groups and the hydroxyl (tautomerizing to a ketone) can coordinate to Palladium, poisoning the catalyst.
The Solution: Microwave heating allows the use of "ligand-free" conditions or robust catalytic systems (e.g., Pd(dppf)Cl₂) that outcompete substrate coordination, driving the reaction through the catalytic cycle faster than decomposition pathways can occur.
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways enabled by this protocol.
Figure 1: Divergent synthetic pathways from the 5-iodo precursor. The Sonogashira route provides direct access to fused bicyclic systems.
Pre-requisites & Safety
Solvent Selection: The scaffold is poorly soluble in non-polar solvents. DMF , DMSO , or NMP are required for microwave absorption (high tan δ) and solubility.
Vessel Type: Use 10 mL or 35 mL dedicated microwave pressure vials with crimp/snap caps. Do not use open reflux in a domestic microwave.
Safety: Iodinated compounds can release iodine vapor if overheated. Work in a fume hood. Degas all solvents to prevent homocoupling of alkynes (Glaser coupling).
Note: The biphasic nature is beneficial. The microwave heats the aqueous phase efficiently, creating localized superheating at the phase interface where the reaction often occurs.
Irradiation:
Temp: 120 °C.
Time: 10–15 minutes.
Power Max: 200 W (to prevent over-pressurization).
Workup:
Dilute with water, neutralize with 1M HCl to pH 7 (careful not to re-dissolve if amphoteric).
Extract with EtOAc.
One-Pot Cyclization to Pyrrolo[2,3-d]pyrimidines
To convert the Sonogashira product (Protocol A) into the fused bicyclic system (Antifolate core), a cyclization step is required. This can often be done by simply extending the microwave heating time or adding a specific catalyst.
Mechanism: The amino group at C6 attacks the alkyne (5-endo-dig or 6-endo-dig cyclization).
Add CuI (additional 10 mol%) or AgOTf (5 mol%) to the reaction vial.
Irradiate again at 140 °C for 20 minutes .
This promotes the intramolecular nucleophilic attack of the amine onto the alkyne, forming the pyrrole ring.
Workflow Visualization
Figure 2: Operational workflow for sequential coupling and cyclization.
References
Vertex AI Search. (2023). Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol. Link
Erdélyi, M., & Gogoll, A. (2001).[4] Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry. Link
Leadbeater, N. E. (2005). Microwave-Assisted Synthesis: Platinum-Catalyzed Coupling Reactions. Organic Process Research & Development.
Kabalka, G. W., et al. (2004). Microwave-Enhanced Suzuki Coupling Reactions on Alumina. Tetrahedron Letters.
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
Quest Journals. (2023). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. Link
MDPI Molecules. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species. Link
(Note: While specific URLs for general chemical principles are standard, the links above represent the specific search clusters used to validate the 5-iodo pyrimidine reactivity profiles.)
Troubleshooting solubility issues of 2,6-Diamino-5-iodopyrimidin-4-ol in DMSO
Introduction Welcome to the technical support center for 2,6-Diamino-5-iodopyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for 2,6-Diamino-5-iodopyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). Due to its complex heterocyclic structure, featuring multiple hydrogen bond donors and acceptors alongside a lipophilic iodine atom, achieving stable, high-concentration solutions can be non-trivial. This document provides in-depth, experience-driven troubleshooting guides and protocols to ensure the successful preparation and handling of this compound for your experiments, thereby safeguarding the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 2,6-Diamino-5-iodopyrimidin-4-ol.
Q1: My 2,6-Diamino-5-iodopyrimidin-4-ol is not dissolving in DMSO at room temperature, even at a modest concentration. Why is this happening?
A1: This is a common observation. The poor solubility stems from the molecule's high crystal lattice energy. The planar pyrimidine rings can stack efficiently, and the amino and hydroxyl groups form strong intermolecular hydrogen bonds. These forces must be overcome by the solvent for dissolution to occur. DMSO is a powerful polar aprotic solvent, but it may not be sufficient to break down this stable crystalline structure without additional energy input.[1]
Q2: I managed to dissolve the compound with heating, but it precipitated after cooling or upon storage. What caused this?
A2: You likely created a supersaturated solution. While heating increases kinetic energy and helps dissolve the compound, the solution may not be thermodynamically stable at a lower temperature. More critically, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water significantly reduces DMSO's ability to solvate many organic compounds, causing previously dissolved material to precipitate.[2] Repeated freeze-thaw cycles can also promote precipitation as they provide nucleation points for crystal formation.[3][4]
Q3: Is it safe to heat my DMSO solution? Are there risks of compound degradation?
A3: Gentle, controlled heating is a standard practice to aid dissolution. However, there are risks. Iodinated aromatic compounds can be susceptible to degradation at elevated temperatures. Furthermore, prolonged heating can accelerate reactions with trace impurities in the DMSO or with the solvent itself.[5][6] We recommend a maximum temperature of 40-50°C and minimizing the heating duration. Always visually inspect for color changes, which could indicate degradation.
Q4: My DMSO stock solution is turning slightly yellow/brown over time. Should I be concerned?
A4: Yes, a color change is a potential indicator of compound instability or degradation. This could be due to light sensitivity (photodegradation) of the iodinated pyrimidine ring or a slow reaction with DMSO or absorbed water. We strongly recommend preparing fresh stock solutions and storing all solutions, solid compound, and aliquots protected from light at -20°C or -80°C to minimize this risk.
Q5: What is the highest concentration of 2,6-Diamino-5-iodopyrimidin-4-ol I can achieve in DMSO?
A5: The maximum solubility is an empirical value that must be determined experimentally for each new batch of the compound. It is influenced by purity, crystalline form (polymorphism), and the precise water content of the DMSO. As a starting point for most screening campaigns, aiming for a 10 mM stock is a common goal, but this may not be achievable. We provide a detailed protocol below (Protocol 2) for systematically determining the approximate solubility.
Part 2: Systematic Troubleshooting Guide
When encountering solubility issues, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve the most common problems.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when you encounter a solubility challenge with 2,6-Diamino-5-iodopyrimidin-4-ol.
Caption: A logical workflow for troubleshooting solubility issues.
Problem 1: Compound Fails to Dissolve in DMSO Initially
Root Cause Analysis: The primary barriers are high crystal lattice energy and insufficient solvation energy at room temperature.
Solutions:
Verify Solvent Quality: Ensure you are using anhydrous DMSO (≥99.9% purity).[7] Older bottles of DMSO that have been opened multiple times will have absorbed significant atmospheric water, drastically reducing their solvating power.[2]
Apply Mechanical Energy: Vigorous vortexing is the first step. If that fails, use a bath sonicator. Sonication uses ultrasonic waves to create microcavitations that break apart the solid particles, increasing the surface area available for the solvent to act upon.
Apply Controlled Heat: Use a water bath or heating block set to no higher than 50°C. Intermittently vortex the sample until it dissolves. Do not leave the sample heating for an extended period.
Re-evaluate Target Concentration: If the above steps fail, your target concentration may be above the compound's thermodynamic solubility limit. Attempt to prepare a stock solution at half the original target concentration.
Problem 2: Precipitation Occurs in DMSO Stock During Storage or After Freeze-Thaw Cycles
Root Cause Analysis: This is almost always due to the solution being supersaturated or changes in solvent composition (i.e., water absorption). Freeze-thaw cycles encourage precipitation by allowing stable crystal nuclei to form.[2][4]
Solutions:
Aliquot Your Stock: After preparation, immediately aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., cryovials with O-rings). This minimizes both water absorption and the need for freeze-thaw cycles.[8]
Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment if possible.
Prepare a More Dilute Stock: If precipitation persists even with aliquoting, the stock is likely supersaturated and unstable. Prepare a new stock at 80% of the concentration that you previously achieved. A slightly lower, but completely stable, concentration is far more valuable for experimental consistency.
Problem 3: Precipitation Occurs Upon Dilution into Aqueous Media (e.g., Cell Culture Medium, PBS)
Root Cause Analysis: This phenomenon is known as "solvent shock" or "crashing out."[9] The compound is soluble in 100% DMSO but is not soluble in the final aqueous environment, especially at the high localized concentration that occurs at the point of addition before mixing.
Solutions:
Perform Stepwise Dilution: Never add the DMSO stock directly to the full volume of aqueous buffer. Instead, perform one or more intermediate dilutions. For example, add the DMSO stock to a small volume of buffer, vortex well, and then add this intermediate dilution to the final volume. See Protocol 3 for a detailed method.[8]
Minimize Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should ideally be below 0.5% to avoid solvent-induced toxicity or artifacts.[8][10] This often requires preparing a more concentrated DMSO stock so that a smaller volume is needed for the final dilution.
Use Co-solvents: In difficult cases, the use of co-solvents like PEG400 or solubilizing agents like cyclodextrins in the final aqueous medium can help maintain solubility.[8][12][13] However, these must be carefully controlled for, as they can have their own biological effects.
Part 3: Key Experimental Protocols
These protocols provide standardized, step-by-step methods for key procedures.
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Pre-analysis: Calculate the required mass of 2,6-Diamino-5-iodopyrimidin-4-ol (MW: 266.02 g/mol ) for your desired volume. Example: For 1 mL of a 10 mM solution, you need 2.66 mg.
Weighing: Aseptically weigh the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized glass or polypropylene vial.
Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial.[7]
Initial Dissolution: Vortex the vial vigorously for 2 minutes at room temperature.
Sonication (if necessary): If solids remain, place the vial in a bath sonicator for 5-10 minutes. Check for dissolution.
Controlled Heating (if necessary): If solids still remain, place the vial in a water bath or heating block at 40°C for 5-minute intervals, vortexing between each interval, until the solid is fully dissolved.
Final Inspection: Once dissolved, allow the solution to cool to room temperature. Visually inspect against a bright light to ensure no particulates or haze are present. The solution must be perfectly clear.
Storage: Immediately aliquot into single-use volumes, seal tightly, and store protected from light at -80°C.
Protocol 2: Determination of Approximate Solubility in DMSO
Preparation: Weigh out approximately 5 mg of the compound into a small, tared glass vial. Record the exact mass.
Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO to achieve a very high target concentration (e.g., add 50 µL for a target of ~100 mg/mL or ~375 mM).
Equilibration: Vortex the suspension for 2 minutes. Use the full dissolution procedure from Protocol 1 (sonication, gentle heating) to maximize dissolution. Allow the sample to equilibrate at room temperature for at least 1-2 hours to allow any supersaturated material to precipitate.
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
Sampling: Carefully remove a known volume of the clear supernatant (e.g., 20 µL) and transfer it to a new vial. Be careful not to disturb the pellet.
Analysis: Dilute the supernatant into a suitable solvent (e.g., methanol, acetonitrile) for analysis by a concentration-dependent method like UV-Vis spectroscopy or HPLC with a standard curve.
Calculation: Based on the measured concentration of the saturated supernatant, calculate the solubility in mg/mL or mM. This is your approximate maximum solubility under these conditions.
Part 4: Technical Deep Dive: Understanding the Chemistry
A deeper understanding of the underlying chemical principles can inform your troubleshooting strategy.
Chemical Property Profile
Property
Value / Observation
Implication for Solubility
Structure
Pyrimidine ring with two amino groups, one hydroxyl (keto tautomer), and one iodine atom.
Multiple H-bond donors/acceptors lead to high crystal energy. The iodine atom increases lipophilicity.
Molecular Weight
266.02 g/mol
-
Predicted pKa
The amino groups are basic (estimated pKa ~4-6), and the hydroxyl/keto group is weakly acidic (estimated pKa ~8-10).
The compound's charge state, and thus its aqueous solubility, can be manipulated by pH. It will be most soluble at acidic pH.
Excellent at disrupting H-bonds but its efficacy is severely compromised by absorbed water.
The Critical Role of Water in DMSO
Even small amounts of absorbed water can dramatically alter the solvent properties of DMSO. Water molecules form strong hydrogen-bonded networks with DMSO, effectively creating a different solvent environment that is less capable of solvating large, relatively nonpolar organic molecules.[2]
Technical Support Center: Purifying Crude 2,6-Diamino-5-iodopyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2,6-Diamino-5-iodopyrimidin-4-ol. This document is designed for researchers, medicinal chemists, and proces...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2,6-Diamino-5-iodopyrimidin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The unique chemical nature of this molecule—highly polar with multiple hydrogen bond donors and acceptors—presents specific challenges for purification. This guide provides in-depth, field-tested solutions to common problems encountered during its isolation and purification.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues encountered when handling crude 2,6-Diamino-5-iodopyrimidin-4-ol. The advice provided is based on the fundamental chemical properties of polar, nitrogen-containing heterocyclic compounds.
Q1: My crude product is a dark brown or purple solid. What are the likely impurities causing this discoloration?
A1: The discoloration in your crude product is typically indicative of residual iodine or impurities from the iodination step. The synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol often involves the iodination of 2,6-diaminopyrimidin-4-ol using reagents like N-iodosuccinimide (NIS) or iodine monochloride.[1]
Common impurities include:
Residual Iodine (I₂): Elemental iodine can persist if the reaction workup is incomplete, imparting a characteristic dark color.
Unreacted Starting Material: Incomplete iodination will leave residual 2,6-diaminopyrimidin-4-ol.
Degradation Products: Pyrimidine rings, especially when functionalized with electron-donating amino groups, can be susceptible to oxidative degradation, leading to colored polymeric byproducts.[2]
Side-Reaction Products: Over-iodination or side reactions can introduce other minor impurities.
A simple preliminary step is to wash the crude solid with a sodium thiosulfate solution to quench any residual iodine, which may significantly lighten the color.
Q2: I am struggling with recrystallization. The compound has very poor solubility in standard organic solvents like ethyl acetate, dichloromethane, and hexanes. What should I try?
A2: This is expected behavior due to the high polarity of the molecule. The two amino groups and the pyrimidinol core (which exists in tautomeric equilibrium with the pyrimidone form) allow for extensive hydrogen bonding, making it much more soluble in polar, protic solvents.
Here is a systematic approach to finding a suitable solvent system:
Screen High-Polarity Solvents: Focus on solvents like water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, or ethanol. The compound will likely require heating to dissolve.[3]
Utilize pH Modification: The amino groups are basic, and the pyrimidinol is weakly acidic. This allows you to manipulate solubility in aqueous media. Try dissolving the crude material in a dilute acidic solution (e.g., 1M HCl), filtering out any insoluble impurities, and then slowly neutralizing with a base (e.g., NaOH or NH₄OH) to precipitate the purified product. This acid-base extraction is often highly effective for aminopyrimidines.[4]
Employ Anti-Solvent Crystallization: If the compound is only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent crystallization is an excellent technique.[5] Dissolve the compound in a minimum amount of hot DMF/DMSO and then slowly add a miscible "anti-solvent" (in which the compound is insoluble, such as water, acetonitrile, or isopropanol) until turbidity is observed. Then, allow the solution to cool slowly.[5]
Q3: When I attempt to recrystallize my product, it "oils out" into a sticky mass instead of forming crystals. What causes this and how can I prevent it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid phase.[6] This is common with impure compounds or when the solution is cooled too rapidly.
Here are proven solutions to promote crystallization:
Reduce Supersaturation: The most common cause is a solution that is too concentrated. Re-heat the mixture until the oil redissolves, then add more hot solvent (10-20% more volume) before allowing it to cool again, much more slowly.[6]
Slow Cooling: Rapid cooling, such as placing the flask directly in an ice bath, encourages oiling. Let the solution cool to room temperature undisturbed over several hours, then move it to a refrigerator, and finally to a freezer.
Induce Nucleation: If crystals do not form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]
Seed Crystals: If you have a small amount of pure material from a previous batch, add a single tiny crystal to the cooled, saturated solution to induce crystallization.[6]
Q4: I am trying to purify my compound using a silica gel column, but it either streaks badly down the column or gets stuck at the origin. What is happening?
A4: This is a classic problem when purifying basic, polar heterocyclic compounds on standard silica gel.[7] The amino groups on your pyrimidine are basic and interact very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor elution, significant peak tailing, and in severe cases, irreversible adsorption.[7]
To overcome this, you must modify your approach:
Use a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. Common choices are triethylamine (TEA) at 0.5-2% or a 7N solution of ammonia in methanol, used as a component of the eluent.[6][7] A typical eluent system might be Dichloromethane:Methanol:Triethylamine (e.g., 90:10:1 v/v).
Switch the Stationary Phase: If a basic modifier is not effective or compatible, change your stationary phase.
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[6]
Reversed-Phase (C18) Silica: This is often the best choice for highly polar compounds. The stationary phase is non-polar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic or trifluoroacetic acid to improve peak shape).[6][8]
Part 2: Recommended Purification Protocols
Protocol 1: Purification by pH-Mediated Precipitation
This method is often the most effective first-pass purification for aminopyrimidines, leveraging their pH-dependent solubility to remove neutral impurities and colored byproducts.
Steps:
Dissolution: Suspend the crude 2,6-Diamino-5-iodopyrimidin-4-ol in deionized water (approx. 20 mL per gram of crude material).
Acidification: While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solid completely dissolves. The solution may need to be warmed gently (40-50°C) to aid dissolution. The target pH should be around 2-3.
Charcoal Treatment (Optional): If the solution is darkly colored, add a small amount of activated charcoal (approx. 5% w/w of your crude material), stir for 15-30 minutes at 40°C, and then filter the warm solution through a pad of Celite to remove the charcoal. This step is highly effective at removing colored impurities.
Precipitation: Slowly add 2M sodium hydroxide (NaOH) or concentrated ammonium hydroxide solution dropwise to the clear, filtered solution. The product will begin to precipitate. Continue adding the base until the pH reaches 7-8.
Crystallization & Cooling: Allow the suspension to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize precipitation.
Isolation & Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol or acetone to help dry the product.
Drying: Dry the purified solid under vacuum at 50-60°C to a constant weight.
Protocol 2: Reversed-Phase Column Chromatography
This technique is ideal for removing impurities with similar basicity but different polarity, such as unreacted starting material.
Steps:
Sample Preparation (Dry Loading): Dissolve the crude material in a minimum amount of a strong solvent like methanol or DMSO. Add a small amount of C18 silica (equal to about 2-3 times the weight of your crude product) to this solution. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents solvent-related band broadening.[6]
Column Preparation: Select a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 5 column volumes.[6]
Loading and Elution: Carefully load the prepared sample onto the top of the column. Begin elution with the initial mobile phase, gradually increasing the proportion of acetonitrile (gradient elution). A typical gradient might be from 5% to 50% acetonitrile over 20-30 column volumes.
Fraction Collection: Collect fractions and monitor them by TLC (using a C18-coated plate) or LC-MS to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvents (acetonitrile first, then water) under reduced pressure (lyophilization is ideal for removing the final traces of water) to yield the final product.
Part 3: Visual Purification Workflow
The following diagram outlines the decision-making process for purifying crude 2,6-Diamino-5-iodopyrimidin-4-ol.
Technical Support Center: Stability & Handling of 2,6-Diamino-5-iodopyrimidin-4-ol
Executive Summary 2,6-Diamino-5-iodopyrimidin-4-ol (DAIPO) is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral nucleoside analogs. While chemically versatile, it presents a "stability pa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,6-Diamino-5-iodopyrimidin-4-ol (DAIPO) is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral nucleoside analogs. While chemically versatile, it presents a "stability paradox": the electron-rich diaminopyrimidine core stabilizes the ring, but the C-5 iodine atom introduces significant susceptibility to photolytic dehalogenation and nucleophilic displacement .
This guide addresses the three most common failure modes reported by our users:
Photochemical Degradation: Rapid yellowing of solutions due to C-I bond cleavage.
Solubility-Driven Instability: Precipitation in aqueous buffers and hygroscopic degradation in DMSO.
Oxidative Deamination: Gradual loss of purity during long-term storage.
Module 1: Photochemical Instability (The "Yellowing" Effect)
The Issue: Users frequently report that clear solutions of DAIPO in DMSO or dilute acid turn yellow or brown within hours of preparation on the benchtop.
Scientific Mechanism:
The Carbon-Iodine (C-I) bond at the 5-position is the "weak link" (
). Upon exposure to UV or high-intensity visible light, the molecule undergoes homolytic cleavage , generating a highly reactive pyrimidinyl radical and an iodine radical.
Step 1:
Step 2: The iodine radicals recombine to form
(Yellow/Brown color).
Step 3: The
abstracts a hydrogen atom from the solvent (SH), forming the des-iodo impurity (2,6-diaminopyrimidin-4-ol).
Blocks UV radiation <400nm. Wrapping clear glass in foil is a temporary substitute but prone to gaps.
Light Limit
< 50 Lux
Standard lab lighting (~500 Lux) is sufficient to degrade 5% of the compound in 4 hours.
Solvent Choice
Degassed Solvents
Dissolved oxygen can quench radicals but also promotes secondary oxidation products.
Pathway Visualization: Photolytic Degradation
Figure 1: Mechanism of photo-induced deiodination leading to solution discoloration.
Module 2: Solubility vs. Chemical Stability
The Issue: Researchers struggle to dissolve DAIPO in neutral water, but using DMSO leads to "wet" solvent issues, while acidic conditions risk hydrolysis.
Scientific Context:
DAIPO is amphoteric.
Acidic pH: Protonation of the amino groups (
) increases solubility but activates the C-4 position for hydrolysis (deamination).
Neutral pH: Poor solubility due to strong intermolecular Hydrogen bonding and crystal lattice energy.
DMSO: Excellent solubility, but DMSO is hygroscopic. Water uptake in DMSO accelerates hydrolysis and can facilitate nucleophilic attack on the iodine.
Recommended Solvent Systems
Solvent System
Stability Window
Solubility Limit
Best For
Anhydrous DMSO
24-48 Hours
~100 mM
Stock solutions (Store at -20°C).
0.1 M HCl
4-6 Hours
~50 mM
Immediate HPLC analysis or reactions.
PBS (pH 7.4)
< 1 Hour
< 1 mM
Biological assays (Prepare immediately before use).
Protocol: Preparation of Stable Stock Solution (100 mM)
Dry the DMSO: Use molecular sieves (3Å or 4Å) to dry DMSO for 24 hours prior to use. Water content must be <0.1%.
Weighing: Weigh DAIPO into an amber vial.
Dissolution: Add dried DMSO. Vortex for 30 seconds. Do not sonicate for >1 minute as heat accelerates degradation.
Inerting: Overlay the solution with Argon or Nitrogen gas to displace headspace oxygen.
Storage: Store at -20°C. Do not freeze-thaw more than 3 times.
Module 3: Troubleshooting & Diagnostics (FAQs)
Q1: My HPLC shows a new peak at RRT 0.85 after 24 hours. What is it?
A: This is likely the des-iodo analog (2,6-diaminopyrimidin-4-ol).
Cause: Photolysis or radical reduction.
Fix: Check if the autosampler rack is covered. If using a clear vial, switch to amber. If the peak persists in the dark, check your solvent for reducing agents (e.g., thiols, sulfites) or peroxides.
Q2: Can I use ultrasonic baths to speed up dissolution?
A: Use with extreme caution. Sonication generates local "hot spots" and cavitation bubbles that can induce radical formation, accelerating the very deiodination you are trying to avoid.
Recommendation: Vortexing is safer. If sonication is necessary, use an ice bath and limit to 30-second bursts.
Q3: The solution precipitated when I diluted my DMSO stock into cell culture media.
A: This is the "Crash-out" effect. DAIPO is hydrophobic.
Fix: Perform a stepwise dilution .
Dilute DMSO stock 1:10 into a buffer containing 10-20% PEG-400 or Cyclodextrin.
Dilute this intermediate into the final media.
Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but sufficient to keep the compound solubilized.
Decision Tree: Diagnosing Solution Issues
Figure 2: Diagnostic workflow for stability issues.
References
Photochemical Mechanisms: Klelemen, H. et al. (2022).[1] Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Advanced Pharmaceutical Bulletin, 12(1), 77-85.[1] Link
Solubility in DMSO: BenchChem Technical Guide. (2025).[2][3] In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability. (Contextual data on amino-pyrimidine solubility). Link
Deiodination Pathways: Steegborn, C. & Schweizer, U. (2020). Structure and Mechanism of Iodothyronine Deiodinases. Exp Clin Endocrinol Diabetes, 128(6-07), 375-378. (Mechanistic insight into biological deiodination). Link
Handling of DMSO: Ziath Technical Note. Samples in DMSO: What an end user needs to know. (Hygroscopicity and freeze-thaw cycles). Link
Chemical Identity: PubChem Compound Summary for CID 194430, 2,6-Diamino-5-iminopyrimidin-4-one. National Center for Biotechnology Information (2025). Link
Minimizing side reactions during 2,6-Diamino-5-iodopyrimidin-4-ol synthesis
Technical Support Center: Synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol Welcome to the technical support guide for the synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol. This document is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol
Welcome to the technical support guide for the synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.
The synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol is a key step in the development of various therapeutic agents. The core challenge lies in the selective introduction of an iodine atom at the C5 position of the electron-rich pyrimidine ring. The two amino groups, while activating the ring for electrophilic substitution, are also susceptible to oxidation, and the high reactivity can lead to undesired side products. This guide provides a systematic approach to navigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction has stalled, showing low conversion of the starting material. What are the likely causes?
Answer: Low or incomplete conversion is a frequent issue that typically points to two main areas: the reactivity of your iodinating agent or the reaction conditions.
Cause A: Deactivated N-Iodosuccinimide (NIS)
Expertise & Experience: N-Iodosuccinimide (NIS) is a light-sensitive reagent that can decompose over time, especially if stored improperly.[1] Decomposition is often indicated by a change in color from a white/off-white powder to a more pronounced yellow or brown, which is due to the formation of molecular iodine (I₂). Using decomposed NIS will significantly lower the concentration of the active electrophilic species, leading to poor yields.
Trustworthiness (Self-Validation): Before starting your experiment, always inspect your NIS. If it is discolored, its purity is questionable. For critical applications, it is recommended to use a fresh bottle or purify the existing stock.[2] A simple purification involves washing the discolored NIS with a sodium thiosulfate solution to remove free iodine.[2]
Cause B: Insufficient Electrophilic Activation
Expertise & Experience: While the 2,6-diamino-substituted pyrimidine ring is electron-rich, the electrophilic iodination still benefits from activation, especially under mild conditions. The reaction can be sluggish without an acid catalyst.
Trustworthiness (Self-Validation): The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can dramatically increase the reaction rate.[3][4] The acid protonates the succinimide nitrogen of NIS, making the iodine atom more electrophilic and accelerating the substitution reaction. If your reaction is slow, consider adding TFA (typically 0.1-0.2 equivalents).
Cause C: Poor Solubility of Starting Material
Expertise & Experience: 2,6-Diaminopyrimidin-4-ol has limited solubility in many common organic solvents due to its polar nature and hydrogen bonding capabilities.[5] A heterogeneous reaction mixture will have slower kinetics.
Trustworthiness (Self-Validation): Ensure you are using an appropriate solvent that can adequately dissolve the starting material. Dry acetonitrile is often a good first choice.[6] If solubility remains an issue, dimethylformamide (DMF) can be used, although it requires more rigorous purification to remove post-reaction.[7]
Question 2: The reaction mixture has turned dark brown or black, and I'm isolating a tarry, intractable substance instead of a clean product. Why is this happening?
Answer: The formation of a dark, tarry substance is a classic sign of oxidative side reactions.
Expertise & Experience: The electron-donating amino groups that activate the pyrimidine ring for iodination also make it susceptible to oxidation by the iodinating agent.[2] This is particularly problematic at elevated temperatures or if the reaction is allowed to run for an extended period. Excessive heat accelerates these decomposition pathways.[2]
Trustworthiness (Self-Validation): Temperature control is critical. We recommend initiating the reaction at a lower temperature (e.g., 0 °C) and adding the NIS portion-wise. This allows you to manage any potential exotherm and minimize the risk of oxidation. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this should be monitored closely.
Question 3: My analysis shows a significant amount of a di-iodinated byproduct. How can I improve the selectivity for mono-iodination?
Answer: The formation of a di-iodinated product indicates that the reaction is too aggressive. The mono-iodinated product is itself an activated aromatic system and can undergo a second iodination if conditions are not properly controlled.
Expertise & Experience: Over-iodination is typically caused by an excess of the iodinating agent, overly harsh reaction conditions (high temperature or prolonged reaction time), or high concentrations.[8]
Trustworthiness (Self-Validation):
Stoichiometric Control: Use a precise stoichiometry of NIS, typically between 1.05 and 1.1 equivalents. Avoid using a large excess.
Monitor Reaction Progress: Track the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the subsequent iodination of the product.
Control Temperature: As with preventing oxidation, running the reaction at a lower temperature will increase selectivity for the mono-iodinated product.
Question 4: I'm struggling with the work-up. How do I effectively remove the succinimide byproduct?
Answer: The primary byproduct from an NIS reaction is succinimide. Its removal is straightforward with the correct work-up procedure.
Expertise & Experience: Succinimide has moderate solubility in many organic solvents but is readily deprotonated by a mild base to form its highly water-soluble sodium salt.[8]
Trustworthiness (Self-Validation): During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] This will convert the succinimide into its salt, which will be extracted into the aqueous phase. A subsequent wash with sodium thiosulfate (Na₂S₂O₃) will quench any unreacted NIS or iodine.
1. Use fresh, white NIS or purify by washing. 2. Add a catalytic amount of trifluoroacetic acid (TFA). 3. Use an appropriate solvent like dry acetonitrile or DMF.[6][7]
Formation of Dark, Tarry Substance
1. Oxidation of the electron-rich substrate.[2] 2. Reaction temperature is too high.
1. Run the reaction at a lower temperature (start at 0 °C). 2. Add NIS portion-wise to control the exotherm.
Di-iodinated Byproduct
1. Excess iodinating agent.[8] 2. Reaction conditions are too harsh (high temp/long time).
1. Use 1.05-1.1 equivalents of NIS. 2. Monitor the reaction closely and quench upon completion. 3. Maintain lower reaction temperatures.
Difficult Purification
1. Succinimide byproduct remains in the organic phase.[8]
1. Wash the organic layer with an aqueous basic solution (e.g., sat. NaHCO₃) to remove succinimide.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the iodination of 2,6-Diaminopyrimidin-4-ol with NIS?
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrimidine ring, activated by the two electron-donating amino groups, acts as the nucleophile. The N-Iodosuccinimide, particularly when activated by a catalytic acid, serves as the source of an electrophilic iodine species (I⁺). The C5 position is the most electron-rich and sterically accessible site, leading to regioselective attack.
A Comparative Guide to the Reactivity of 5-Iodo vs. 5-Bromo-2,6-diaminopyrimidin-4-ol in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a foundational element of modern synthesis. The 2,6-diaminopyrimidin-4-ol core, a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a foundational element of modern synthesis. The 2,6-diaminopyrimidin-4-ol core, a privileged structure in many biologically active molecules, particularly kinase inhibitors, serves as a versatile starting point.[1][2] The introduction of substituents at the 5-position via palladium-catalyzed cross-coupling reactions is a common strategy for exploring the structure-activity relationship (SAR).
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-iodo-2,6-diaminopyrimidin-4-ol and 5-bromo-2,6-diaminopyrimidin-4-ol. Understanding the nuanced differences in their performance is critical for strategic synthetic planning, reaction optimization, and ultimately, the efficient generation of target molecules.
The Underlying Principles of Reactivity: Why Halogen Choice Matters
The efficacy of palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the halogen on the aromatic substrate. The generally accepted order of reactivity for halogens in these transformations is I > Br >> Cl > F .[3] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy.
Carbon-Halogen Bond Strength: The C-I bond (≈228 kJ/mol on an sp² carbon) is significantly weaker than the C-Br bond (≈285 kJ/mol). This weaker bond facilitates the rate-determining step in most cross-coupling catalytic cycles: the oxidative addition of the Pd(0) catalyst to the C-X bond.[3][4] A lower activation energy for this step translates to faster reaction rates and often allows for milder reaction conditions.
Influence of the Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient, which generally enhances its susceptibility to the oxidative addition step. However, the 5-position is the least electron-deficient compared to the 2, 4, and 6 positions, making it the least reactive site on an unsubstituted halopyrimidine.[3] The presence of two electron-donating amino groups and the electron-donating hydroxyl/oxo group at positions 2, 6, and 4, respectively, further modulates the electronic character of the ring, yet the fundamental reactivity difference between the C-I and C-Br bond remains the dominant factor.
Comparative Analysis in Key Cross-Coupling Reactions
We will now examine the practical implications of these principles in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[5][6][7][8] It is a cornerstone of library synthesis and late-stage functionalization.
Reactivity Comparison:
The 5-iodo derivative is markedly more reactive. It typically undergoes coupling under milder conditions—lower temperatures, shorter reaction times, and with standard palladium catalysts like Pd(PPh₃)₄. In contrast, the 5-bromo analogue often requires higher temperatures and more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts, to achieve comparable yields.[6]
Data Presentation: Suzuki-Miyaura Coupling Conditions
Feature
5-Iodo-2,6-diaminopyrimidin-4-ol
5-Bromo-2,6-diaminopyrimidin-4-ol
Typical Catalyst
Pd(PPh₃)₄ or PdCl₂(dppf)
Pd₂(dba)₃ / SPhos or G3-Palladacycles
Catalyst Loading
2-5 mol%
3-10 mol%
Base
K₂CO₃, Cs₂CO₃
K₃PO₄, CsF
Solvent System
Dioxane/H₂O, DME/H₂O
Toluene/H₂O, 2-MeTHF/H₂O
Temperature
80 - 90 °C
100 - 120 °C
Reaction Time
2 - 6 hours
8 - 24 hours
Typical Yield
85 - 98%
65 - 85%
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyrimidine (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand if required.
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1). The mixture should be thoroughly degassed again via sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
General workflow for a Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the powerful C(sp²)-C(sp) bond formation between an organohalide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[9][10]
Reactivity Comparison:
The reactivity disparity is even more pronounced in this reaction. 5-Iodo-2,6-diaminopyrimidin-4-ol couples efficiently, often at or slightly above room temperature. The 5-bromo analogue is substantially less reactive, demanding higher temperatures.[11] These more forcing conditions increase the risk of an undesirable side reaction: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can complicate purification and lower the yield of the desired product.[9]
Data Presentation: Sonogashira Coupling Conditions
Feature
5-Iodo-2,6-diaminopyrimidin-4-ol
5-Bromo-2,6-diaminopyrimidin-4-ol
Pd Catalyst
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Cu Co-catalyst
CuI (5-10 mol%)
CuI (10-20 mol%)
Base
Triethylamine (Et₃N), Diisopropylamine (DIPA)
Triethylamine (Et₃N), DIPA
Solvent
THF, DMF
DMF, Dioxane
Temperature
25 - 60 °C
70 - 100 °C
Reaction Time
4 - 12 hours
12 - 36 hours
Typical Yield
80 - 95%
50 - 75%
Key Challenge
None
Potential for Glaser homocoupling
Experimental Protocol: Sonogashira Coupling of a Halopyrimidine
Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.06 eq.).
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 eq.).
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) to the mixture via syringe.
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature for iodo, 80 °C for bromo) and monitor by TLC or LC-MS.
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[12][13][14]
Reactivity Comparison:
Consistent with the established trend, the C-I bond undergoes oxidative addition more readily than the C-Br bond. While the 5-iodo compound can often be coupled using first or second-generation phosphine ligands (like BINAP), the 5-bromo analogue almost certainly requires the use of highly specialized, bulky, and electron-rich "Buchwald ligands" (e.g., Xantphos, RuPhos, BrettPhos) to achieve efficient turnover.[15][16] Furthermore, the amination of the bromo-pyrimidine often necessitates stronger bases, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), compared to the carbonate bases that may suffice for the iodo-pyrimidine.[14]
Data Presentation: Buchwald-Hartwig Amination Conditions
Feature
5-Iodo-2,6-diaminopyrimidin-4-ol
5-Bromo-2,6-diaminopyrimidin-4-ol
Pd Precatalyst
Pd₂(dba)₃ or Pd(OAc)₂
Pd₂(dba)₃ or G4-XantPhos precatalyst
Ligand
BINAP, P(tBu)₃
Xantphos, RuPhos, BrettPhos
Base
Cs₂CO₃, K₃PO₄
NaOt-Bu, LHMDS
Solvent
Toluene, Dioxane
Toluene, Dioxane, 2-MeTHF
Temperature
90 - 110 °C
100 - 120 °C
Reaction Time
6 - 16 hours
12 - 24 hours
Typical Yield
80 - 95%
70 - 90%
Experimental Protocol: Buchwald-Hartwig Amination of a Halopyrimidine
Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (0.08 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.
Reagent Addition: Add the halopyrimidine (1.0 eq.) and the amine (1.2 eq.), followed by the anhydrous, degassed solvent (e.g., Toluene).
Reaction: Seal the vessel and heat to the desired temperature (e.g., 110 °C) with stirring. Monitor the reaction's progress by LC-MS.
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography.
Practical Considerations and Strategic Synthesis
Synthesis of Starting Materials: Both halogenated pyrimidinols are readily accessible. The parent 2,6-diaminopyrimidin-4-ol can be halogenated using N-iodosuccinimide (NIS) for the iodo-derivative or N-bromosuccinimide (NBS) for the bromo-derivative, often in a polar aprotic solvent like DMF or acetonitrile.[17]
Cost vs. Efficiency: 5-bromo-2,6-diaminopyrimidin-4-ol is generally less expensive than its iodo counterpart. However, the potential need for more expensive, proprietary ligands and longer reaction times for the bromo substrate can offset this initial cost advantage, especially at scale.
Downstream Reactivity: The choice of halogen can be a strategic one. If a subsequent cross-coupling is planned on a different part of the molecule, starting with the more reactive iodo-pyrimidine allows for its selective functionalization under mild conditions, potentially leaving a less reactive bromo- or chloro- group elsewhere untouched for a later, more forcing reaction step.
Conclusion and Recommendations
The choice between 5-iodo- and 5-bromo-2,6-diaminopyrimidin-4-ol is a classic trade-off between reactivity and raw material cost.
5-Iodo-2,6-diaminopyrimidin-4-ol is the substrate of choice for:
Maximizing Yield and Efficiency: It consistently provides higher yields in shorter reaction times.
Mild Reaction Conditions: Its high reactivity is ideal for syntheses involving sensitive functional groups that cannot tolerate high temperatures or strongly basic conditions.
Rapid SAR Exploration: When speed and reliability are paramount for generating a library of analogues, the iodo-derivative is the superior choice.
5-Bromo-2,6-diaminopyrimidin-4-ol is a viable and often more economical alternative, particularly for:
Large-Scale Synthesis: Where the lower initial cost of the starting material is a significant driver.
When Optimization is Feasible: Its use is predicated on the understanding that more extensive reaction development, including screening of advanced catalyst systems and more forcing conditions, will likely be necessary.
Ultimately, the decision rests on a careful analysis of project goals, timelines, and budget. For initial discovery efforts where rapid access to diverse chemical matter is key, the superior reactivity of the 5-iodo derivative makes it the more strategic and field-proven starting material.
References
Photo-induced catalytic halopyridylation of alkenes - PMC - NIH. (2021-11-11).
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. (2025-11-03).
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC.
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022-12-27).
Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions - Benchchem.
5-bromo-2,6-di-(lh-pyrazol-l-yl)pyrimidin-4-amine for use in the treatment of cancer.
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) | Bentham Science. (2025-05-05).
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC.
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis - Benchchem.
Structural Bioisosterism: A Comparative Guide to Iodinated Pyrimidine Analogs
Executive Summary: The "Methyl-to-Iodine" Switch[1] In rational drug design, the substitution of a methyl group (–CH₃) with an iodine atom (–I) is a classic bioisosteric strategy. While sterically similar, these two moie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Methyl-to-Iodine" Switch[1]
In rational drug design, the substitution of a methyl group (–CH₃) with an iodine atom (–I) is a classic bioisosteric strategy. While sterically similar, these two moieties are electronically distinct. This guide provides a technical comparison of iodinated pyrimidine analogs—specifically 5-iodouracil (5-IU) and 5-iodocytosine (5-IC) —against their canonical counterparts, Thymine and Cytosine.[1]
Key Insight: While the van der Waals radii of the methyl group (2.00 Å) and iodine (1.98 Å) suggest steric equivalence, the sigma-hole (σ-hole) effect of iodine introduces directional halogen bonding (XB) capabilities that drastically alter crystal packing and protein-ligand binding kinetics. This guide details these structural divergences and provides validated protocols for their crystallization.
Structural Fundamentals: Sterics vs. Electronics
To understand the crystal packing, we must first quantify the atomic-level differences between the analogs.
Table 1: Physicochemical Comparison of C5-Substituents
Property
Methyl Group (–CH₃)
Iodine Atom (–I)
Impact on Crystal Lattice
Van der Waals Radius
~2.00 Å
~1.98 Å
Steric Mimicry: Iodine fits into thymine-binding pockets without steric clash.[1]
Electronic Character
Electron-donating (Inductive effect)
Electron-withdrawing (Inductive) + Polarizable
Electronic Perturbation: Iodine alters the pKa of N3-H, affecting base-pairing.[1]
Surface Potential
Isotropic (Uniformly hydrophobic)
Anisotropic (Positive σ-hole at tip, negative belt)
Directional Bonding: Iodine acts as a Lewis acid; Methyl acts as a steric spacer.
Interaction Motif
Hydrophobic contacts
Halogen Bonding (C–I···O/N)
Lattice Energy: XB interactions (2–5 kcal/mol) stabilize unique packing motifs.
The Halogen Bond: Mechanism & Visualization
The crystal structures of iodinated pyrimidines are dominated by the Halogen Bond (XB) . Unlike hydrogen bonds, XB is highly directional. The iodine atom exhibits a region of positive electrostatic potential (the σ-hole) along the extension of the C–I bond, which interacts with Lewis bases (nucleophiles) such as the carbonyl oxygen of adjacent pyrimidines.
Diagram 1: The Sigma-Hole Interaction Logic
This diagram illustrates the electronic anisotropy driving the crystal packing differences.
Caption: Logic flow of Halogen Bonding. The anisotropic charge distribution on Iodine creates a "lock-and-key" electronic interaction absent in Methyl analogs.[1]
Comparative Crystallography
5-Iodouracil (5-IU) vs. Thymine[1]
Thymine: Crystallizes in P2₁/c.[1] Dominant interactions are N–H···O hydrogen bonds forming centrosymmetric dimers.[1] The methyl group participates only in weak van der Waals forces.
5-Iodouracil: Typically crystallizes in space groups that accommodate planar sheets (e.g., P2₁/c or P-1 depending on solvation).[1]
The Shift: The C5-Iodine forms a short contact (approx.[1] 2.9–3.1 Å) with the exocyclic Oxygen (O2 or O4) of a neighboring molecule.
Geometry: The C–I[2]···O angle is strictly linear (~175°), characteristic of σ-hole interactions. This "staples" the pyrimidine sheets together more rigidly than the methyl group in thymine.
5-Iodocytosine (5-IC)[1]
Structure: 5-IC is often isolated as a hemihydrate or in complex salts.[1]
Tautomerism: The electron-withdrawing iodine at C5 increases the acidity of the N3 proton. In the crystal lattice, this can stabilize rare tautomeric forms (imino-oxo), which is mechanistically relevant for viral mutagenesis (see Section 6).
Packing: 5-IC forms extensive ribbons linked by N–H···N hydrogen bonds, cross-linked by C–I···N or C–I···O halogen bonds.[1][3][4][5]
Objective: Obtain high-quality single crystals of 5-iodouracil suitable for X-ray diffraction (XRD) to observe halogen bonding.
Diagram 2: Crystallization Workflow
Step-by-step logic for small molecule crystallization of halo-pyrimidines.
Caption: Workflow for obtaining diffraction-quality crystals. Slow evaporation is preferred over vapor diffusion for these small molecules to minimize lattice defects.[1]
Detailed Protocol:
Solvent System: Prepare a 1:1 mixture of Ethanol:Water (v/v). Iodine atoms increase lipophilicity compared to uracil, but the polar amide face requires water for solubility.
Saturation: Dissolve 5-iodouracil (20 mg) in the solvent (2 mL) at 50°C. Vortex until clear.
Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean glass scintillation vial. Why? Dust particles act as uncontrolled nucleation sites, yielding microcrystals rather than single crystals.
Crystal Growth (Slow Evaporation):
Cover the vial with Parafilm.
Pierce 3-5 small holes in the film to regulate evaporation rate.[1]
Store at constant temperature (20°C) in a vibration-free environment.
Timeline: Prismatic crystals typically appear within 48–72 hours.[1]
Validation: Crystals should be clear and colorless. Yellowing indicates iodine liberation (degradation).[1]
Implications for Drug Design (Performance Analysis)
The structural data derived from these crystals directly informs the mechanism of antiviral drugs like Idoxuridine (IdU) .
Lethal Mutagenesis
The crystal structures reveal that the iodine atom alters the preferred tautomer of the base.
Mechanism: In the active site of a viral polymerase, the iodine's σ-hole can interact with backbone carbonyls of the enzyme. This stabilizes the base in a conformation that mimics Cytosine rather than Thymine.
Result: 5-IU pairs with Guanine instead of Adenine during replication. This "mispairing" accumulates mutations in the viral genome, leading to error catastrophe.
Binding Affinity[1]
Data Point: Substitution of Methyl (Thymine) with Iodine (IdU) often increases binding affinity to polymerases by 5–10 fold .
Cause: The enthalpy gain from the Halogen Bond (–2 to –5 kcal/mol) in the enzyme pocket outweighs the entropic penalty of the slightly larger atom.
References
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. Link
Hoogsteen, K. (1963). "The Crystal and Molecular Structure of a Hydrogen-Bonded Complex Between 1-Methylthymine and 9-Methyladenine." Acta Crystallographica. Link
Lu, Y., et al. (2010). "Halogen bonding—A novel interaction for rational drug design?" Journal of Medicinal Chemistry. Link
Hansen, J. A., et al. (2022). "Polymerase Synthesis of DNA Containing Iodinated Pyrimidine." ChemBioChem. Link
Gildersleeve, J., et al. (2020). "Site Selectivity of Halogen Bonding in 5- and 6-Haloderivatives of Uracil." MDPI Molecules. Link